molecular formula C18H19N3OS B3975094 10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine

10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine

Cat. No. B3975094
M. Wt: 325.4 g/mol
InChI Key: HUGFPOMUYVSVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a phenothiazine derivative that is commonly used in the study of Parkinson's disease and other neurological disorders. In

Mechanism of Action

10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I and leads to the production of reactive oxygen species (ROS). This ultimately leads to the death of dopaminergic neurons, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animals, including tremors, rigidity, and akinesia. This compound also leads to the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. Additionally, this compound has been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine is a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, this compound has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully recapitulate the disease.

Future Directions

There are several future directions for the study of 10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine. One area of research is the development of new neuroprotective agents that can prevent the death of dopaminergic neurons induced by this compound. Another area of research is the development of new animal models that more fully recapitulate the symptoms of Parkinson's disease. Additionally, this compound could be used as a tool to study the mechanisms of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. This compound has a well-characterized mechanism of action and is relatively easy to synthesize. However, it has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully recapitulate the disease. There are several future directions for the study of this compound, including the development of new neuroprotective agents and animal models.

Scientific Research Applications

10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine has been widely used in scientific research for its unique properties. It is commonly used as a neurotoxin to induce Parkinson's disease-like symptoms in animals. This compound is also used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. Additionally, this compound has been used in the study of drug addiction and schizophrenia.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-19-10-12-20(13-11-19)18(22)21-14-6-2-4-8-16(14)23-17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFPOMUYVSVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine
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10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine

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